molecular formula C17H16F3NO3 B5638974 2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5638974
M. Wt: 339.31 g/mol
InChI Key: MOEGQGZBBWZBRS-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that features both ethoxyphenoxy and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-ethoxyphenol with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final acetamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-(4-ethoxyphenoxy)-N-[2-(difluoromethyl)phenyl]acetamide
  • 2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propionamide

Uniqueness

2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both ethoxyphenoxy and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-2-23-12-7-9-13(10-8-12)24-11-16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEGQGZBBWZBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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